3-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4S/c1-23-14-5-4-11(9-12(14)17)25(21,22)20-10-13-16(19-7-6-18-13)15-3-2-8-24-15/h2-9,20H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWRKVCIOMWLHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CO3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the furan-2-yl and pyrazin-2-yl intermediates, followed by their coupling with a benzenesulfonamide derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while substitution of the chloro group could result in various substituted derivatives.
Scientific Research Applications
3-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-methoxybenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-methoxybenzenesulfonamide: shares similarities with other sulfonamide derivatives and pyrazine-containing compounds.
Sulfonamide derivatives: Known for their antimicrobial properties.
Pyrazine-containing compounds: Often explored for their biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
3-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-methoxybenzenesulfonamide is a complex organic compound with significant biological activity, particularly in medicinal chemistry. Its structure integrates a chloro group, a furan ring, and a pyrazine moiety, which contribute to its potential therapeutic applications, especially in cancer and inflammatory diseases. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 363.82 g/mol. The compound is characterized by its sulfonamide backbone, which is known for diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 363.82 g/mol |
| IUPAC Name | This compound |
| CAS Number | [Pending Registration] |
The biological activity of this compound primarily stems from its ability to inhibit specific enzymes involved in disease processes. The unique structural features allow it to interact with molecular targets effectively. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active or allosteric sites, disrupting normal cellular functions.
- Anticancer Activity : Studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting proliferation.
- Anti-inflammatory Effects : By modulating inflammatory pathways, it may reduce symptoms associated with inflammatory diseases.
Biological Activity Studies
Recent studies have focused on the compound's efficacy as an anticancer agent and its potential role in treating inflammatory conditions.
Case Study: Anticancer Activity
A study demonstrated that derivatives of benzenesulfonamides exhibit significant cytotoxicity against cancer cell lines. For instance, compounds with similar furan and pyrazine moieties showed enhanced antiproliferative effects due to their ability to target specific kinases involved in cell cycle regulation .
In Vitro Studies
In vitro assays have shown that this compound effectively inhibits the growth of several cancer cell lines, including breast and lung cancer cells. The IC50 values indicate potent activity at low concentrations, suggesting high efficacy .
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Sulfonamide Linkage : Using sulfonyl chlorides to react with amines.
- Furan and Pyrazine Integration : Employing cyclization reactions to incorporate the furan and pyrazine rings into the structure.
- Chlorination : Introducing the chloro group through electrophilic aromatic substitution.
Comparative Analysis with Similar Compounds
The table below compares this compound with structurally related compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 3-chloro-N-(furan-pyrazin-methyl)-benzenesulfonamide | Lacks methoxy group | Moderate anticancer activity |
| N-(furan-pyrazin-methyl)-benzenesulfonamide | No chloro substituent | Low antibacterial activity |
| 4-fluoro-N-(furan-pyrazin-methyl)-benzenesulfonamide | Fluorine instead of chlorine | Enhanced enzyme inhibition |
Q & A
Q. What are the optimized synthetic routes for 3-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-methoxybenzenesulfonamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves sequential coupling and sulfonamide formation. Key steps include:
- Suzuki-Miyaura coupling for pyrazine-furan linkage (solvent: DMF/H₂O, catalyst: Pd(PPh₃)₄) .
- Sulfonamide formation via nucleophilic substitution (reagent: 3-chloro-4-methoxybenzenesulfonyl chloride, base: triethylamine, solvent: dichloromethane) .
Optimization factors: - Temperature : 80–100°C for coupling; room temperature for sulfonamide formation .
- Solvent polarity : Higher polarity solvents (e.g., DMF) improve coupling efficiency but may require purification via column chromatography .
- Yield enhancement : Use of scavengers (e.g., molecular sieves) to remove byproducts .
Q. What spectroscopic and analytical techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR to verify furan (δ 6.3–7.4 ppm), pyrazine (δ 8.2–8.9 ppm), and sulfonamide (δ 3.8 ppm for methoxy) groups .
- High-resolution mass spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₇H₁₅ClN₃O₃S: 376.0521) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., sulfonamide NH···O interactions) .
Cross-validation with computational methods (DFT) is recommended for ambiguous signals .
Q. How is preliminary biological activity screened, and what controls are essential?
Methodological Answer:
- In vitro assays :
- Controls : Include solvent-only blanks, reference inhibitors (e.g., acetazolamide), and cytotoxicity assays (e.g., MTT on HEK293 cells) to rule off-target effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
Methodological Answer:
- Pyrazine ring substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
- Furan replacement : Compare with thiophene or pyrrole analogs to assess heterocycle impact on target binding .
- Sulfonamide optimization : Replace methoxy with -OCH₂CF₃ to improve membrane permeability (logP analysis via HPLC) .
SAR validation requires parallel synthesis and bioactivity heatmaps to identify critical pharmacophores .
Q. What crystallographic insights reveal the compound’s binding modes?
Methodological Answer:
- Single-crystal X-ray diffraction : Resolves intermolecular interactions (e.g., π-stacking between furan and aromatic residues) .
- Hydrogen-bonding analysis : Sulfonamide NH forms bonds with active-site water (distance: 2.8–3.2 Å), critical for enzyme inhibition .
- Thermal displacement parameters (B-factors) : Highlight flexible regions (e.g., methylene linker) for rational rigidification .
Q. How can contradictory bioactivity data be resolved across studies?
Methodological Answer:
- Assay standardization : Normalize protocols for pH (7.4 vs. 6.8), temperature (25°C vs. 37°C), and cell lines (HeLa vs. MCF7) .
- Orthogonal validation : Confirm enzyme inhibition via ITC (isothermal titration calorimetry) if fluorescence assays show variability .
- Meta-analysis : Use tools like RevMan to statistically aggregate data from ≥3 independent studies .
Q. What strategies identify the compound’s molecular targets in complex biological systems?
Methodological Answer:
- Affinity chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins from cell lysates .
- Surface plasmon resonance (SPR) : Screen against recombinant protein libraries (KD determination) .
- Computational docking : Use AutoDock Vina to predict binding pockets (e.g., ATP-binding sites in kinases) .
Q. How can solubility challenges be addressed in formulation for in vivo studies?
Methodological Answer:
- Co-solvent systems : Use PEG-400/water (1:1) or cyclodextrin inclusion complexes .
- Prodrug design : Convert sulfonamide to a methyl ester for improved absorption, followed by enzymatic hydrolysis in vivo .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) for sustained release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
